Cas no 2228743-84-6 (2-amino-2-(4-methylcyclohexyl)propan-1-ol)

2-amino-2-(4-methylcyclohexyl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-2-(4-methylcyclohexyl)propan-1-ol
- EN300-1734630
- 2228743-84-6
-
- インチ: 1S/C10H21NO/c1-8-3-5-9(6-4-8)10(2,11)7-12/h8-9,12H,3-7,11H2,1-2H3
- InChIKey: YPSZZVAVYIOXPJ-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C1CCC(C)CC1)N
計算された属性
- せいみつぶんしりょう: 171.162314293g/mol
- どういたいしつりょう: 171.162314293g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.2Ų
2-amino-2-(4-methylcyclohexyl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734630-2.5g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1734630-0.1g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1734630-5g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1734630-0.5g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1734630-10.0g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 10g |
$5528.0 | 2023-06-04 | ||
Enamine | EN300-1734630-5.0g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 5g |
$3728.0 | 2023-06-04 | ||
Enamine | EN300-1734630-0.25g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1734630-0.05g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1734630-1.0g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 1g |
$1286.0 | 2023-06-04 | ||
Enamine | EN300-1734630-1g |
2-amino-2-(4-methylcyclohexyl)propan-1-ol |
2228743-84-6 | 1g |
$1286.0 | 2023-09-20 |
2-amino-2-(4-methylcyclohexyl)propan-1-ol 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
2-amino-2-(4-methylcyclohexyl)propan-1-olに関する追加情報
Comprehensive Overview of 2-amino-2-(4-methylcyclohexyl)propan-1-ol (CAS No. 2228743-84-6)
2-amino-2-(4-methylcyclohexyl)propan-1-ol (CAS No. 2228743-84-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, featuring an amino group and a hydroxyl functionality attached to a 4-methylcyclohexyl backbone, is a versatile intermediate in synthetic chemistry. Its molecular formula, C10H21NO, and distinct stereochemistry make it a valuable building block for drug discovery and material science applications.
The growing interest in 2-amino-2-(4-methylcyclohexyl)propan-1-ol is driven by its potential role in the development of novel therapeutics. Researchers are exploring its utility in designing central nervous system (CNS) drugs, given its structural similarity to other bioactive molecules. The compound's chiral centers and hydrogen-bonding capabilities are particularly appealing for creating enantioselective catalysts or pharmaceutical intermediates. Recent studies have also highlighted its relevance in peptide synthesis and bioconjugation techniques, aligning with the rising demand for precision medicine.
From an industrial perspective, CAS No. 2228743-84-6 is gaining traction as a high-value chemical intermediate. Its synthesis often involves stereoselective reduction or amination protocols, which are topics of frequent searches in academic and industrial databases. The compound's stability under various pH conditions and its solubility profile make it suitable for green chemistry applications, a hot topic in sustainable manufacturing. Companies are increasingly patenting methods to produce 2-amino-2-(4-methylcyclohexyl)propan-1-ol efficiently, reflecting its commercial potential.
One of the most searched questions about this compound revolves around its spectroscopic characterization. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are critical for verifying its purity and structure. Researchers often seek data on its melting point, boiling point, and logP values, which are essential for pharmacokinetic studies. Additionally, the compound's compatibility with click chemistry and cross-coupling reactions is a frequent subject of inquiry, as these methods are pivotal in modern organic synthesis.
The safety and handling of 2-amino-2-(4-methylcyclohexyl)propan-1-ol are also common concerns. While it is not classified as hazardous under standard regulations, proper storage in anhydrous conditions and avoidance of strong oxidizers are recommended. Its biodegradability and ecotoxicological profile are under investigation, aligning with the global push for environmentally friendly chemicals. Regulatory databases like REACH and FDA guidelines are often referenced for compliance updates.
In summary, 2-amino-2-(4-methylcyclohexyl)propan-1-ol (CAS No. 2228743-84-6) is a multifaceted compound with broad applications in drug development, catalysis, and material science. Its rising popularity in AI-driven drug design and machine learning-based molecular modeling underscores its relevance in cutting-edge research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing precision chemistry and sustainable innovation.
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